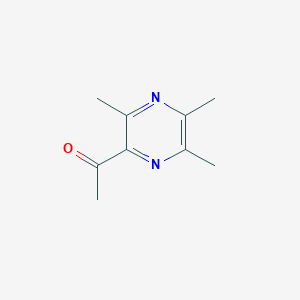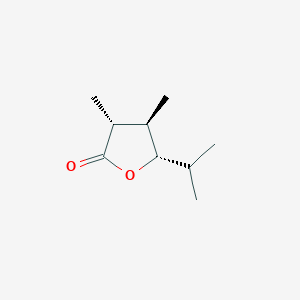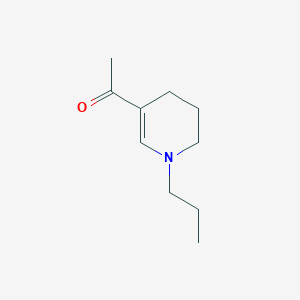
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone is a chemical compound that belongs to the pyrazine family. It is a yellow liquid with a strong odor and is used in the synthesis of various organic compounds. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone is not well understood. However, studies have shown that it has a unique chemical structure that allows it to interact with various biological systems, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the significant advantages of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool for chemists. However, one of the limitations of this compound is its strong odor, which can make it difficult to handle in the lab.
Future Directions
There are several future directions for research on 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone. One of the significant areas of research is in the development of new synthetic methods for this compound. Additionally, there is a growing interest in the potential applications of this compound in the field of medicine, including its use as a drug candidate for various diseases.
Conclusion:
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone is a unique chemical compound with significant potential in various fields of science. Its versatility in organic synthesis makes it a valuable tool for chemists, while its potential applications in medicine make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesis Methods
The synthesis of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone can be achieved through various methods. One of the most commonly used methods is the reaction between 3,5,6-trimethylpyrazine and ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions and yields the desired product in good yields.
Scientific Research Applications
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of organic synthesis. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
properties
CAS RN |
125186-38-1 |
|---|---|
Product Name |
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone |
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(3,5,6-trimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-5-6(2)11-9(8(4)12)7(3)10-5/h1-4H3 |
InChI Key |
HTNWCVJHJDVKBT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)C(=O)C)C |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)C)C |
synonyms |
Ethanone, 1-(trimethylpyrazinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)